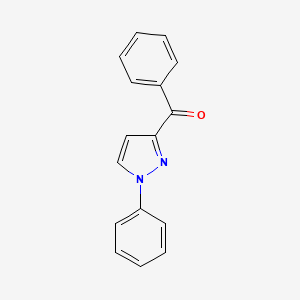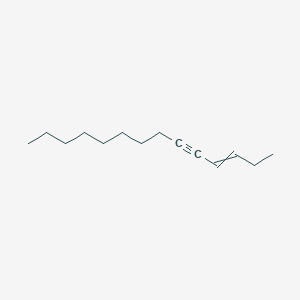
acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol is a compound that combines the properties of acetic acid and a specific heptenol derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The heptenol derivative, (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol, is a more complex organic molecule with a specific stereochemistry and functional groups that contribute to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol can be achieved through a multi-step organic synthesis process. The starting materials typically include acetic acid and a precursor molecule that contains the heptenol structure. The synthesis involves several key steps:
Formation of the Heptenol Derivative: This step involves the preparation of (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol through a series of reactions such as aldol condensation, reduction, and stereoselective synthesis.
Esterification: The heptenol derivative is then reacted with acetic acid under acidic conditions to form the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acidic or Basic Conditions: Sulfuric acid, sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or alcohols.
Applications De Recherche Scientifique
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The specific stereochemistry of the heptenol derivative plays a crucial role in its binding affinity and selectivity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Hepten-1-ol: A stereoisomer with similar structural features but different stereochemistry.
6-Methyl-2-(4-methylphenyl)-5-hepten-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol is unique due to its specific combination of acetic acid and the heptenol derivative, which imparts distinct chemical and biological properties
Propriétés
| 163254-77-1 | |
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol |
InChI |
InChI=1S/C15H22O.C2H4O2/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16;1-2(3)4/h5,7-10,14,16H,4,6,11H2,1-3H3;1H3,(H,3,4)/t14-;/m0./s1 |
Clé InChI |
FAGLKZKGHBIGFM-UQKRIMTDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)CO.CC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CCC=C(C)CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)




